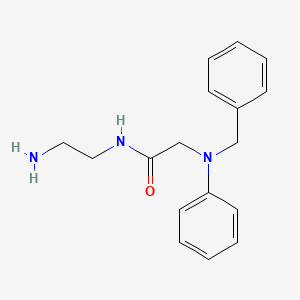

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

描述

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is an organic compound that features both amine and amide functional groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide typically involves the reaction of 2-(benzyl(phenyl)amino)acetic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amides or amines.

科学研究应用

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with enhanced properties, making it valuable in pharmaceutical chemistry.

Reactivity and Functional Group Utilization:

The compound features an aminoethyl side chain and a benzyl-phenyl amino group, which contribute to its chemical reactivity. It can participate in various reactions such as acylation, alkylation, and coupling reactions, facilitating the synthesis of specialty chemicals and pharmaceuticals .

Medicinal Applications

Therapeutic Potential:

Research indicates that this compound may possess therapeutic properties due to its structural similarity to bioactive compounds. It has been investigated for its neuroprotective effects against excitotoxicity mediated by NMDA receptors, which are crucial in neurodegenerative conditions .

Antiparasitic Activity:

A related compound demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro studies showed that certain analogues of this compound exhibited significant antiparasitic effects, with one analogue achieving an EC50 of 0.001 µM . This highlights the potential for developing new treatments for parasitic infections.

Biological Evaluation

Neuroprotective Mechanisms:

Studies have shown that this compound exerts neuroprotective effects by blocking NMDA receptors and inhibiting presynaptic calcium channels. This mechanism is vital for reducing neuronal damage during excitotoxic events .

Case Study: Trypanosoma brucei Inhibition

In a study involving various analogues, one compound was found to cure 2 out of 3 mice infected with Trypanosoma brucei when dosed orally at 50 mg/kg once daily for four days. This demonstrates not only the efficacy of the compound but also its potential for further development as a therapeutic agent against trypanosomiasis .

作用机制

The mechanism of action of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

相似化合物的比较

- N-(2-Aminoethyl)-2-(phenylamino)acetamide

- N-(2-Aminoethyl)-2-(benzylamino)acetamide

- N-(2-Aminoethyl)-2-(methyl(phenyl)amino)acetamide

Uniqueness: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.

生物活性

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, also referred to as N-(2-Aminoethyl)-2-(benzyl-phenyl-amino)-acetamide maleate, is a compound with notable biological activities primarily associated with its neuroprotective and antihistaminic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₁N₃O

- Molecular Weight : Approximately 283.37 g/mol

- Structural Features : Contains an aminoethyl side chain and a benzyl-phenyl amino group, contributing to its unique chemical reactivity and biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- NMDA Receptor Modulation : The compound exhibits neuroprotective effects against NMDA toxicity by blocking glutamatergic NMDA receptors, which are critical in excitatory neurotransmission. This blockade helps prevent excitotoxicity in neuronal cultures.

- Calcium Channel Inhibition : It may inhibit presynaptic calcium channels, reducing glutamate release and further contributing to its neuroprotective mechanisms.

- Enzyme Interaction : The aminoethyl group can form hydrogen bonds with target molecules, while the benzyl(phenyl)amino moiety participates in hydrophobic interactions, influencing binding affinity and specificity for its targets.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties:

- Studies indicate that it protects neuronal cells from hypoxia-induced damage and NMDA-induced excitotoxicity.

- Potential Applications : These properties suggest potential therapeutic uses in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions.

Antihistaminic Properties

As an impurity of Antazoline, this compound shares similar antihistaminic effects:

- It acts on histamine H1 receptors, providing relief from allergic reactions.

Antimicrobial Activity

Preliminary studies have indicated antimicrobial properties:

- Antibacterial and Antifungal Activity : While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown moderate to good activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection | The compound protects against NMDA toxicity via receptor blockade | Potential use in neurodegenerative disease therapies |

| Antihistaminic Activity | Similar effects to Antazoline in blocking H1 receptors | Could be developed further for allergy treatments |

| Antimicrobial Potential | Related compounds exhibit antibacterial effects | Suggests further investigation into its use as an antimicrobial agent |

属性

IUPAC Name |

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMOMEWLCFTFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26953-37-7 | |

| Record name | Acetamide, N-(2-aminoethyl)-2-(phenyl(phenylmethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026953377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETAMIDE, N-(2-AMINOETHYL)-2-(PHENYL(PHENYLMETHYL)AMINO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30C1EY5SAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。